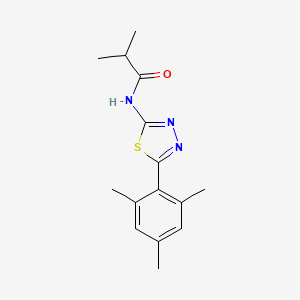

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKOKZUILJMTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the reaction of 5-mesityl-1,3,4-thiadiazole-2-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles, including N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide, have potential antimicrobial properties. These compounds have been evaluated against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing promise as antimicrobial agents .

Anticancer Properties

This compound has been explored for its anticancer activities. Studies have shown that thiadiazole derivatives can induce cytotoxic effects on various cancer cell lines. For example, compounds containing the thiadiazole ring have been tested against human epidermal kidney cells and breast cancer cells, showing moderate to potent cytotoxicity compared to standard treatments .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In vivo studies using animal models demonstrated that certain thiadiazole derivatives provided protection against convulsions induced by pentylenetetrazole and maximal electroshock tests . This suggests a potential role in developing new anticonvulsant medications.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it a valuable building block for synthesizing more complex molecules in organic chemistry.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

- Anticancer Evaluation : Thiadiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. Some compounds showed significant growth inhibition compared to standard chemotherapy agents .

- Anticonvulsant Testing : Compounds were tested for their ability to protect against induced seizures in mice models. The results indicated varying levels of efficacy among different derivatives .

Mechanism of Action

The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The thiadiazole ring is known to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The mesityl group in the target compound introduces significant steric hindrance compared to smaller substituents like benzylthio or chlorobenzylthio in . This may reduce reactivity in nucleophilic substitution reactions but enhance thermal stability, as seen in higher melting points of bulkier analogs (e.g., 5j: 138–140°C) .

- Hydrogen Bonding : The isobutyramide group likely improves solubility in polar solvents relative to thioether-linked analogs (e.g., 5e–5m), which prioritize lipophilicity.

- Synthetic Yields : Compounds with benzylthio substituents (5h, 5m) exhibit higher yields (85–88%), suggesting favorable kinetics for thioether formation compared to chlorinated variants (5e: 74%) .

Crystallographic and Computational Analysis

The SHELX software suite () is widely used for crystallographic refinement of small molecules.

Biological Activity

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiadiazole ring structure is known to interact with various biological molecules, which can lead to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and evaluation against different biological targets.

Chemical Structure and Synthesis

This compound features a thiadiazole ring that enhances its lipophilicity and bioactivity. The synthesis typically involves the condensation of mesityl derivatives with isobutyramide under specific conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Synthetic Routes for this compound

| Route | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Route A | Mesityl chloride, isobutyramide | 85% | Reflux in DMF |

| Route B | Mesityl hydrazine, thioketone | 90% | Room temperature |

| Route C | Mesityl isocyanate, amine | 75% | Stirring at 60°C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro evaluations against various cancer cell lines have shown promising results for compounds similar to this compound.

Case Study: Anticancer Activity Evaluation

A study evaluated several thiadiazole derivatives for their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Table 2: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Control (Cisplatin) | MCF-7 | 0.100 |

| Control (Cisplatin) | A549 | 0.050 |

The compound this compound showed effective inhibition of tumor growth in these studies, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer pathways.

- Apoptosis Induction : It may promote apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been investigated for antimicrobial activity against various pathogens. The presence of the thiadiazole ring contributes to this bioactivity.

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(5-mesityl...) | C. albicans | 8 µg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives like N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazides or coupling reactions. For example, benzoylisothiocyanate reacts with thiosemicarbazide in acetonitrile to form a 1,3,4-thiadiazole core, followed by substitution with aryl groups (e.g., mesityl) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Key intermediates are purified using column chromatography, and reaction progress is monitored via TLC (silica gel 60 F254) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C at 400 MHz in DMSO-d₆) is critical for confirming substituent positions and purity. For example, the mesityl group’s methyl protons appear as singlets at δ ~2.3 ppm, while the isobutyramide NH proton resonates at δ ~12.8 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]+ calculated for C₁₆H₂₁N₃O₂S₂: 374.09674) .

Q. What purification techniques are optimal for isolating thiadiazole derivatives?

- Methodology : Recrystallization (ethanol/water mixtures) and flash chromatography (silica gel, ethyl acetate/hexane gradients) are standard. Purity is confirmed via melting point analysis (uncorrected, open capillary) and TLC (Rf values compared to standards) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in enzyme inhibition studies?

- Methodology : SAR studies require synthesizing analogs with varying substituents (e.g., replacing mesityl with fluorophenyl or sulfonamide groups) and testing inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms). Enzyme kinetics (IC₅₀ via spectrophotometric assays) and molecular docking (using software like AutoDock) correlate structural features (e.g., electron-withdrawing groups) with binding affinity .

Q. What strategies mitigate conflicting spectroscopic data during characterization of thiadiazole derivatives?

- Methodology : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Solutions include:

- Using deuterated solvents (DMSO-d₆) to eliminate solvent peaks.

- Comparing experimental HRMS data with theoretical values (≤3 ppm error threshold).

- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational modeling optimize the pharmacokinetic properties of this compound?

- Methodology :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability.

- Metabolic stability : Simulate cytochrome P450 interactions via SwissADME.

- Solubility : Apply Hansen solubility parameters to select co-solvents for in vitro assays .

Q. What experimental designs address low yields in thiadiazole cyclization reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.